molecular formula C23H42O B12567583 Tricosa-1,6,10-trien-3-ol CAS No. 192122-06-8

Tricosa-1,6,10-trien-3-ol

Cat. No.: B12567583
CAS No.: 192122-06-8
M. Wt: 334.6 g/mol
InChI Key: XOKLVEIYJUUJJC-UHFFFAOYSA-N
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Description

Tricosa-1,6,10-trien-3-ol is a long-chain unsaturated alcohol with three double bonds located at the 1st, 6th, and 10th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricosa-1,6,10-trien-3-ol typically involves the use of commercially available starting materials. One common method is the Sonogashira coupling reaction, which involves the coupling of an alkyne with an alkene to form the desired triene structure. The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification processes such as distillation or chromatography to obtain the pure compound. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Tricosa-1,6,10-trien-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using a palladium or platinum catalyst.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of tricosa-1,6,10-trien-3-one.

    Reduction: Formation of tricosanol.

    Substitution: Formation of tricosa-1,6,10-trien-3-chloride or tricosa-1,6,10-trien-3-bromide.

Scientific Research Applications

Tricosa-1,6,10-trien-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricosa-1,6,10-trien-3-ol involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes, leading to cell lysis. In terms of anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways .

Comparison with Similar Compounds

    Nerolidol: A sesquiterpene alcohol with a similar triene structure.

    Farnesol: Another sesquiterpene alcohol with biological activities.

Uniqueness: Tricosa-1,6,10-trien-3-ol is unique due to its longer carbon chain and the specific positioning of its double bonds, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

192122-06-8

Molecular Formula

C23H42O

Molecular Weight

334.6 g/mol

IUPAC Name

tricosa-1,6,10-trien-3-ol

InChI

InChI=1S/C23H42O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)4-2/h4,15-16,19-20,23-24H,2-3,5-14,17-18,21-22H2,1H3

InChI Key

XOKLVEIYJUUJJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=CCCC=CCCC(C=C)O

Origin of Product

United States

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